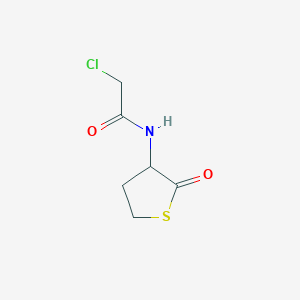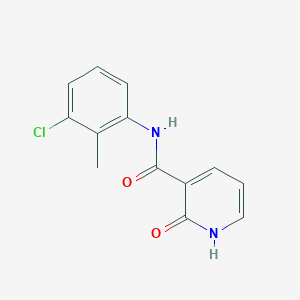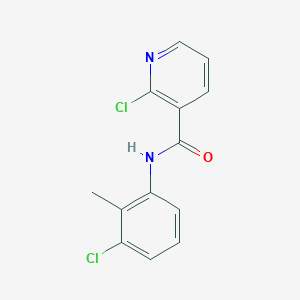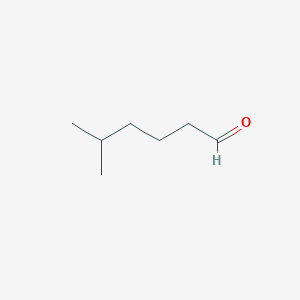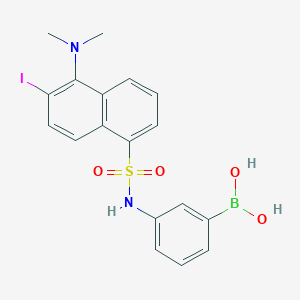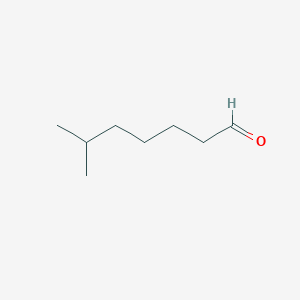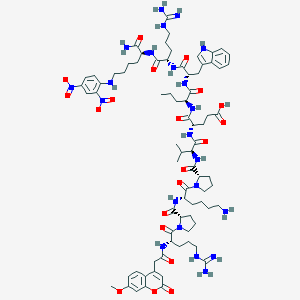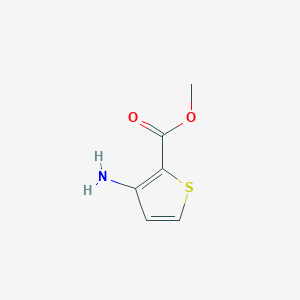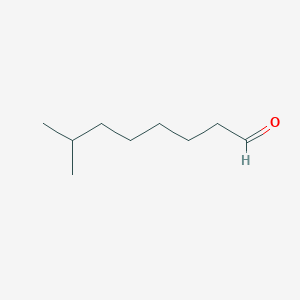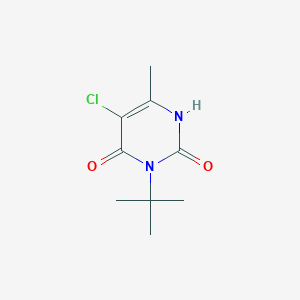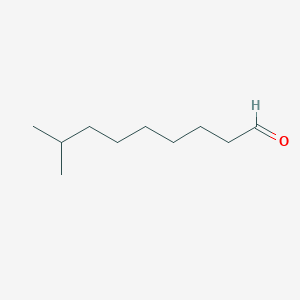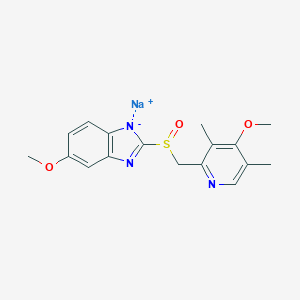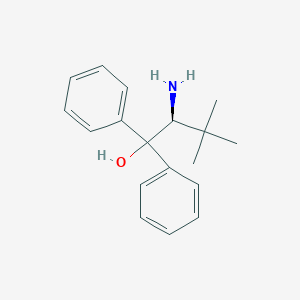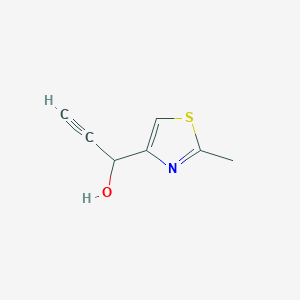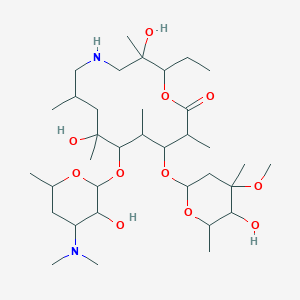
Adddea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adddea, also known as N,N-diethyl-2-[4-(phenylmethyl) phenoxy]ethanamine, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. Adddea is a member of the amphetamine class of compounds and has been shown to have both biochemical and physiological effects on the body. In
Applications De Recherche Scientifique
Adddea has been used in scientific research as a tool to study the effects of amphetamine-like compounds on the body. It has been shown to have similar effects to other amphetamines, such as increased locomotor activity and enhanced dopamine release. Adddea has also been used in studies to investigate the role of dopamine in addiction and reward pathways in the brain.
Mécanisme D'action
Adddea acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. It achieves this by binding to and inhibiting the reuptake transporters for these neurotransmitters, resulting in increased levels of dopamine and norepinephrine in the synaptic cleft. This leads to increased activation of dopamine and norepinephrine receptors, resulting in the characteristic effects of amphetamine-like compounds.
Effets Biochimiques Et Physiologiques
Adddea has been shown to have a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also has effects on the gastrointestinal system, such as reducing appetite and increasing gastrointestinal motility. Adddea has been shown to have both acute and chronic effects on the brain, including changes in gene expression and alterations in neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
Adddea has several advantages for use in lab experiments. It is a potent and selective dopamine and norepinephrine reuptake inhibitor, making it useful for studying the effects of these neurotransmitters on behavior and physiology. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to its use. Adddea has a short half-life, which can make it difficult to study its long-term effects. It also has potential for abuse and can lead to addiction, which must be taken into consideration when using it in research.
Orientations Futures
There are several future directions for research involving Adddea. One area of interest is the potential therapeutic applications of Adddea for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Another area of research is the use of Adddea as a tool to study the role of dopamine and norepinephrine in addiction and reward pathways in the brain. Finally, there is potential for the development of new compounds based on the structure of Adddea that may have improved pharmacological properties and fewer side effects.
Conclusion
In conclusion, Adddea is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It has been shown to have both biochemical and physiological effects on the body, and has been used as a tool to study the effects of amphetamine-like compounds on behavior and physiology. While there are advantages and limitations to its use in lab experiments, there are several future directions for research involving Adddea that may lead to new therapeutic applications and improved understanding of the role of dopamine and norepinephrine in the brain.
Méthodes De Synthèse
Adddea can be synthesized through a multistep process that involves the reaction of 4-bromomethylphenol with diethylamine to form Adddea4-(bromomethyl)aniline. This intermediate is then reacted with 2-chloroethyl ether to form Adddea2-(4-bromomethylphenyl)ethanamine. Finally, the compound is reacted with phenylmagnesium bromide to form Adddea.
Propriétés
Numéro CAS |
146763-21-5 |
|---|---|
Nom du produit |
Adddea |
Formule moléculaire |
C35H66N2O11 |
Poids moléculaire |
690.9 g/mol |
Nom IUPAC |
10-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,9-dihydroxy-12-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,7,9,11,13-pentamethyl-1-oxa-5-azacyclotetradecan-14-one |
InChI |
InChI=1S/C35H66N2O11/c1-13-25-34(8,42)18-36-17-19(2)15-33(7,41)30(48-32-27(38)24(37(10)11)14-20(3)44-32)21(4)28(22(5)31(40)46-25)47-26-16-35(9,43-12)29(39)23(6)45-26/h19-30,32,36,38-39,41-42H,13-18H2,1-12H3 |
Clé InChI |
ZTAQKCQVXVRTAZ-UHFFFAOYSA-N |
SMILES |
CCC1C(CNCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)(C)O |
SMILES canonique |
CCC1C(CNCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)(C)O |
Synonymes |
10-aza-10-demethyl-9-deoxo-11-deoxyerythromycin A 10-aza-9-deoxo-11-deoxyerythromycin A ADDDEA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



